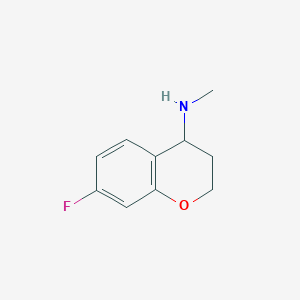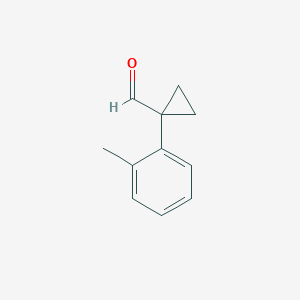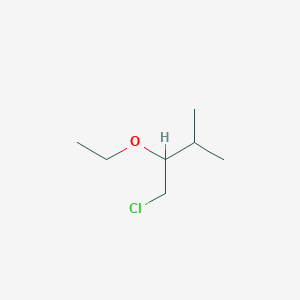
1-Chloro-2-ethoxy-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-ethoxy-3-methylbutane is an organic compound that belongs to the class of alkyl halides. It is characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-ethoxy-3-methylbutane can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-3-methylbutanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-ethoxy-3-methylbutanol+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the chlorination of 2-ethoxy-3-methylbutane using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-ethoxy-3-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the chlorine atom with a nucleophile. Common nucleophiles include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and cyanide ions (CN⁻).
Elimination (E2): In the presence of a strong base, this compound can undergo elimination to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 2-ethoxy-3-methyl-1-butene.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium methoxide (NaOMe), and sodium cyanide (NaCN). The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are commonly used. The reactions are often conducted at elevated temperatures to facilitate the elimination process.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as 2-ethoxy-3-methylbutanol, 2-ethoxy-3-methylbutyl cyanide, or 2-ethoxy-3-methylbutyl ether can be formed.
Elimination: The major product is typically 2-ethoxy-3-methyl-1-butene.
Scientific Research Applications
1-Chloro-2-ethoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications may involve the use of this compound as a building block for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Chloro-2-ethoxy-3-methylbutane in chemical reactions typically involves the formation of a transition state where the chlorine atom is replaced by a nucleophile or eliminated to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-methylbutane: Similar in structure but lacks the ethoxy group.
1-Chloro-2-methylbutane: Similar in structure but lacks the ethoxy group and has a different position for the chlorine atom.
2-Chloro-2-methylbutane: Similar in structure but has the chlorine atom on a different carbon.
Uniqueness
1-Chloro-2-ethoxy-3-methylbutane is unique due to the presence of both an ethoxy group and a chlorine atom on the butane backbone. This combination of functional groups imparts distinct reactivity and makes it a versatile compound for various chemical transformations.
Properties
Molecular Formula |
C7H15ClO |
|---|---|
Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-chloro-2-ethoxy-3-methylbutane |
InChI |
InChI=1S/C7H15ClO/c1-4-9-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
OSSIDVGNJBSRPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13174179.png)
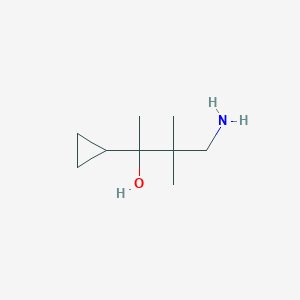
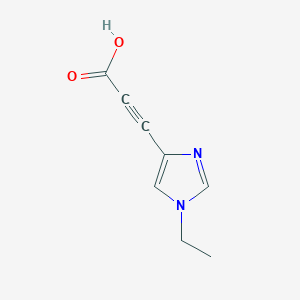
![tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol](/img/structure/B13174194.png)
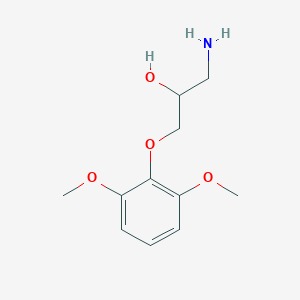

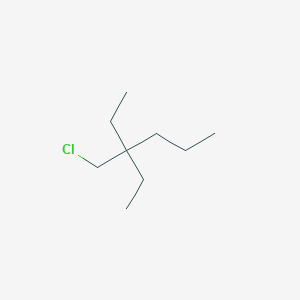

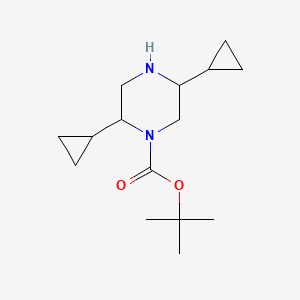
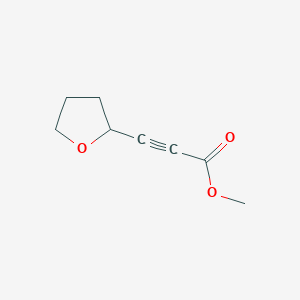
![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
